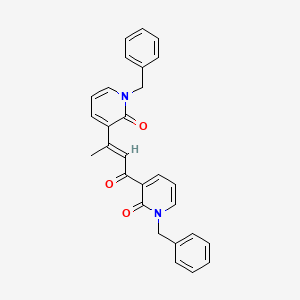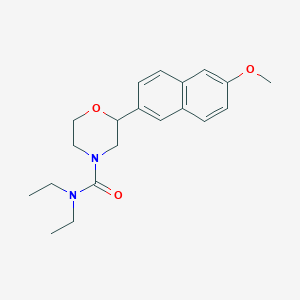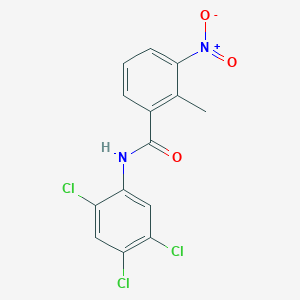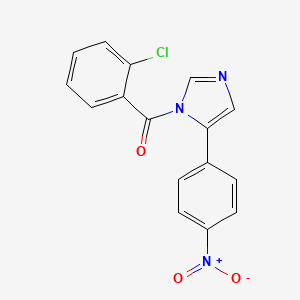
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPD or Bispyridoxal-1,3-diacetate. BPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
作用机制
The mechanism of action of BPD is not fully understood. However, it has been suggested that BPD induces apoptosis in cancer cells by activating the caspase cascade. BPD has also been shown to inhibit the activity of various inflammatory mediators, including COX-2 and TNF-α. The antioxidant properties of BPD are believed to be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
BPD has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of inflammatory mediators, and scavenge free radicals. Additionally, BPD has been shown to possess anti-angiogenic properties, which could make it a valuable tool in preventing the growth of new blood vessels in tumors.
实验室实验的优点和局限性
One of the advantages of using BPD in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cell death. Additionally, BPD has been shown to possess anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the effects of inflammation and oxidative stress on various biological processes.
One limitation of using BPD in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of BPD for use in experiments. Additionally, BPD has been shown to possess cytotoxic effects at high concentrations, which could limit its use in certain experiments.
未来方向
There are several potential future directions for research involving BPD. One area of interest is the development of BPD-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPD and its effects on various biological processes. Finally, the development of new synthesis methods for BPD could make it more accessible for use in lab experiments.
合成方法
BPD can be synthesized through a multi-step process involving the reaction of pyridoxal with acetic anhydride to form pyridoxal-5′-diacetate. This intermediate is then reacted with benzylamine to produce 3,3′-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone). The final product is purified through recrystallization.
科学研究应用
BPD has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. BPD has also been investigated for its anti-inflammatory effects, making it a potential treatment for various inflammatory diseases. Additionally, BPD has been studied for its antioxidant properties, which could make it a valuable tool in preventing oxidative stress-related diseases.
属性
IUPAC Name |
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-21(24-14-8-16-29(27(24)32)19-22-10-4-2-5-11-22)18-26(31)25-15-9-17-30(28(25)33)20-23-12-6-3-7-13-23/h2-18H,19-20H2,1H3/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSEWOGRNINII-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)/C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)
![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)
![2-{[4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5368697.png)


![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)

![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-naphthylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5368738.png)
![1-benzyl-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368742.png)
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)
![5-[(sec-butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368773.png)